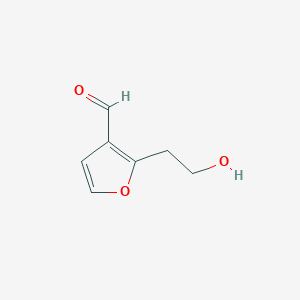

2-(2-Hydroxyethyl)furan-3-carbaldehyde

Description

Propriétés

Numéro CAS |

162337-82-8 |

|---|---|

Formule moléculaire |

C7H8O3 |

Poids moléculaire |

140.14 g/mol |

Nom IUPAC |

2-(2-hydroxyethyl)furan-3-carbaldehyde |

InChI |

InChI=1S/C7H8O3/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5,8H,1,3H2 |

Clé InChI |

ZQXAMECFZAFWQD-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1C=O)CCO |

SMILES canonique |

C1=COC(=C1C=O)CCO |

Synonymes |

3-Furancarboxaldehyde, 2-(2-hydroxyethyl)- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2-Hydroxyethyl)furan-3-carbaldehyde with four structurally related furan derivatives:

Key Observations:

- Hydrophilicity : The hydroxyethyl group in the target compound increases polarity compared to the methoxymethyl analog, which is more lipophilic due to its ether substituent .

- Aromaticity : The indole-furan hybrid compound exhibits extended π-conjugation, likely influencing binding interactions in biological systems .

Q & A

Q. Optimization Tips :

- Catalyst Selection : Use palladium or copper catalysts for efficient coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .

Basic: Which spectroscopic and analytical methods are critical for characterizing 2-(2-Hydroxyethyl)furan-3-carbaldehyde?

Answer:

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3300 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₇H₈O₃) with <5 ppm error .

Q. Advanced Validation :

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in crystalline derivatives .

Advanced: How can contradictory NMR data for 2-(2-Hydroxyethyl)furan-3-carbaldehyde be resolved?

Answer:

Conflicts in NMR assignments may arise from:

- Tautomerism : The aldehyde group may exist in equilibrium with hydrate forms in protic solvents. Use deuterated DMSO or CDCl₃ to suppress this .

- Dynamic Effects : Rotameric interconversion of the hydroxyethyl group can broaden signals. Perform variable-temperature NMR (e.g., 25°C to -40°C) to slow dynamics .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., furan-3-carbaldehyde derivatives) to identify consistent shifts .

Advanced: What mechanistic insights govern the reactivity of the aldehyde group in 2-(2-Hydroxyethyl)furan-3-carbaldehyde?

Answer:

The aldehyde group participates in:

- Nucleophilic Additions : Reacts with amines (e.g., reductive amination) or Grignard reagents to form secondary alcohols or imines. Catalytic systems like NaBH₄ or Pd/H₂ are effective .

- Oxidation/Reduction :

- Oxidation : Converts to carboxylic acid derivatives using KMnO₄ or Jones reagent (risk of furan ring degradation) .

- Reduction : NaBH₄ reduces the aldehyde to a primary alcohol without affecting the furan ring .

- Electrophilic Aromatic Substitution : The electron-rich furan ring directs electrophiles (e.g., nitration, halogenation) to specific positions, altering bioactivity .

Advanced: How do structural modifications of 2-(2-Hydroxyethyl)furan-3-carbaldehyde impact its biological activity?

Answer:

- Hydroxyethyl Group : Enhances solubility and hydrogen-bonding capacity, critical for protein interactions. Methylation of the hydroxyl group reduces polarity, altering membrane permeability .

- Aldehyde Functionalization : Converting to oximes or hydrazones can modulate toxicity while retaining bioactivity (e.g., antimicrobial properties) .

- Comparative Studies : Analogues like 5-hydroxymethylfurfural (5-HMF) show antioxidant activity, suggesting similar potential for 2-(2-Hydroxyethyl)furan-3-carbaldehyde .

Advanced: What strategies mitigate side reactions during the synthesis of 2-(2-Hydroxyethyl)furan-3-carbaldehyde?

Answer:

- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) during hydroxyethyl introduction to prevent undesired cross-reactions .

- Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate pure product from by-products (e.g., diastereomers) .

- Kinetic Control : Optimize reaction time to favor intermediate formation before side reactions dominate (e.g., monitor via TLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.